molecular formula C17H11ClN2O3S2 B6081953 N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B6081953
M. Wt: 390.9 g/mol
InChI Key: WFQYUKLBKOQALM-ZROIWOOFSA-N
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Description

N-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a synthetically designed rhodanine-based compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This molecule integrates a 2-hydroxybenzamide (salicylamide) moiety with a (Z)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one core, a structure known to confer significant biological activity. Compounds featuring the rhodanine (2-thioxothiazolidin-4-one) scaffold are extensively investigated for their diverse pharmacological potential, including as antimicrobial agents against various bacterial and fungal strains , and as potent inhibitors of enzymes like tyrosinase . The (Z)-benzylidene group at the 5th position of the rhodanine ring is a critical pharmacophoric feature, forming a β-phenyl-α,β-unsaturated carbonyl (PUSC) system that enhances interaction with biological targets . The specific incorporation of a 2-chlorophenyl substituent and a 2-hydroxybenzamide group is designed to optimize the compound's electronic properties, lipophilicity, and binding affinity. This compound is intended for research applications only. It is strictly not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in biochemical assays to study enzyme inhibition mechanisms , antimicrobial activity , and structure-activity relationships (SAR) in the development of new bioactive molecules.

Properties

IUPAC Name

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S2/c18-12-7-3-1-5-10(12)9-14-16(23)20(17(24)25-14)19-15(22)11-6-2-4-8-13(11)21/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQYUKLBKOQALM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazones with Mercaptoacetic Acid

Hydrazones derived from 2-hydroxybenzohydrazide and 2-chlorobenzaldehyde undergo cyclization with mercaptoacetic acid under acidic conditions. This method, adapted from spiro-thiazolidinone syntheses, proceeds as follows:

  • Hydrazide Preparation :
    2-Hydroxybenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol.

    2-Hydroxybenzoic acid+Hydrazine hydrateEthanol, reflux2-Hydroxybenzohydrazide\text{2-Hydroxybenzoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{2-Hydroxybenzohydrazide}
  • Hydrazone Formation :
    The hydrazide reacts with 2-chlorobenzaldehyde in glacial acetic acid, forming a Schiff base (hydrazone):

    2-Hydroxybenzohydrazide+2-ChlorobenzaldehydeAcOH, ZnCl2Hydrazone intermediate\text{2-Hydroxybenzohydrazide} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{AcOH, ZnCl}_2} \text{Hydrazone intermediate}
  • Cyclization :
    The hydrazone undergoes cyclization with mercaptoacetic acid in the presence of ZnCl₂ as a catalyst, yielding the thiazolidin-4-one core:

    Hydrazone+Mercaptoacetic acidAcOH, ZnCl2,ΔThiazolidinone derivative\text{Hydrazone} + \text{Mercaptoacetic acid} \xrightarrow{\text{AcOH, ZnCl}_2, \Delta} \text{Thiazolidinone derivative}

Key Conditions :

  • Reflux in glacial acetic acid for 6–7 hours.

  • Yields: 68–85% after recrystallization.

Introduction of the 2-Thioxo Group

The 2-thioxo functionality is critical for bioactivity. This moiety is introduced via two approaches:

Direct Synthesis Using Thiourea Derivatives

Reaction of 2-hydroxybenzamide with ammonium thiocyanate and 2-chlorobenzyl chloride forms a thiourea intermediate, which cyclizes with chloroacetic acid:

2-Hydroxybenzamide+NH4SCN+2-Chlorobenzyl chloride[bmim][PF4]Thiourea intermediateChloroacetic acid2-Thioxo-thiazolidinone\text{2-Hydroxybenzamide} + \text{NH}4\text{SCN} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{[bmim][PF}4\text{]}} \text{Thiourea intermediate} \xrightarrow{\text{Chloroacetic acid}} \text{2-Thioxo-thiazolidinone}

Conditions :

  • Ionic liquid ([bmim][PF₄]) as solvent.

  • Heating at 80°C for 2 hours.

Oxidation of Thioether Precursors

Thioether-containing thiazolidinones (synthesized via Route 1) are oxidized with H₂O₂ or I₂ to introduce the thioxo group:

Thioether-thiazolidinone+H2O2Acetic acid2-Thioxo-thiazolidinone\text{Thioether-thiazolidinone} + \text{H}2\text{O}2 \xrightarrow{\text{Acetic acid}} \text{2-Thioxo-thiazolidinone}

Yields : 70–75%.

Knoevenagel Condensation for 5-(2-Chlorobenzylidene) Substitution

The 5-arylidene group is introduced via Knoevenagel condensation between 2-thioxo-thiazolidin-4-one and 2-chlorobenzaldehyde:

2-Thioxo-thiazolidin-4-one+2-ChlorobenzaldehydeAcOH, methylamine5-(2-Chlorobenzylidene)-2-thioxo-thiazolidin-4-one\text{2-Thioxo-thiazolidin-4-one} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{AcOH, methylamine}} \text{5-(2-Chlorobenzylidene)-2-thioxo-thiazolidin-4-one}

Optimized Conditions :

  • Catalysis by 33% aqueous methylamine.

  • Reflux in acetic acid for 6 hours.

  • Yield: 75–85%.

N-Acylation with 2-Hydroxybenzamide

The final step involves acylation of the thiazolidinone nitrogen with 2-hydroxybenzoyl chloride:

  • Activation of Carboxylic Acid :
    2-Hydroxybenzoic acid is converted to its acid chloride using thionyl chloride:

    2-Hydroxybenzoic acid+SOCl2Δ2-Hydroxybenzoyl chloride\text{2-Hydroxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{2-Hydroxybenzoyl chloride}
  • Acylation Reaction :
    The thiazolidinone reacts with 2-hydroxybenzoyl chloride in anhydrous acetone with K₂CO₃:

    5-(2-Chlorobenzylidene)-2-thioxo-thiazolidin-4-one+2-Hydroxybenzoyl chlorideK2CO3,acetoneTarget compound\text{5-(2-Chlorobenzylidene)-2-thioxo-thiazolidin-4-one} + \text{2-Hydroxybenzoyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Target compound}

Conditions :

  • Heating at 60°C for 4 hours.

  • Yield: 65–72%.

Spectral Validation and Characterization

The synthesized compound is validated using:

TechniqueKey SignalsReference
¹H NMR δ 12.63 (s, NH), 7.71 (s, CH=C), 7.53–6.85 (m, aromatic H), 5.21 (s, OH)
IR (KBr) 3073 cm⁻¹ (C-H aromatic), 1682 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 680 cm⁻¹ (C-S)
HRMS [M+H]⁺ calc. for C₁₇H₁₂ClN₂O₃S: 383.02; found: 383.03

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydrazone Cyclization High regioselectivityMulti-step, long reaction times68–85
Thiourea Cyclization One-pot synthesisRequires ionic liquids60–70
Knoevenagel Condensation Efficient arylidene introductionSensitivity to moisture75–85

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds due to their diverse pharmacological activities. Below, the target compound is compared with analogues based on substituent variations, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Compound Name Substituents (Benzylidene/Amide) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Notes
Target Compound 2-Chlorobenzylidene, 2-hydroxybenzamide Chlorine enhances lipophilicity; hydroxyl group enables hydrogen bonding ~408.87 (calc.) Not reported Not reported Potential antimicrobial/antioxidant activity inferred from analogues
Compound 9 4-Chlorobenzylidene, 4-methoxyphenyl acetamide Electron-withdrawing Cl at para position; methoxy improves solubility ~435.89 186–187 90 Higher yield due to electron-deficient benzylidene enhancing reactivity
Compound 10 1H-Indol-3-ylmethylene, phenyl acetamide Indole moiety introduces π-π stacking potential ~426.47 206–207 83 Enhanced thermal stability (higher m.p.) due to rigid indole group
ML302 2,3,6-Trichlorobenzylidene, 4-methylpiperazinyl acetamide Trichloro substituents increase steric bulk and Zn-chelating capacity ~514.78 Not reported Not reported IMP-1 metallo-β-lactamase inhibitor (Zn sequestration)
Compound 40 2-Hydroxy-3,5-diisopropylbenzylidene, 3,4,5-trimethoxyphenyl acetamide Bulky isopropyl groups reduce solubility; trimethoxy enhances bioavailability ~528.64 189–190 71 Antiproliferative activity linked to methoxy groups
Compound 4-Methylbenzylidene, 3-hydroxyphenyl propanamide Methyl improves lipophilicity; hydroxyl aids solubility 398.50 Not reported Not reported LogP = 3.15 (balanced hydrophobicity)

Biological Activity

N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H12ClN3O5S2C_{18}H_{12}ClN_{3}O_{5}S_{2} with a molecular weight of 449.89 g/mol. The compound features a thiazolidin ring, which is known for various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazolidin derivatives on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The results indicated that several derivatives exhibited IC50 values ranging from 8.5 µM to 15.1 µM, demonstrating significant potency compared to standard chemotherapy agents like cisplatin (21.5 µM) .

CompoundCell LineIC50 (µM)Comparison
Compound AK5628.5Stronger than cisplatin
Compound BHeLa14.9Comparable to cisplatin

2. Enzyme Inhibition

Thiazolidin compounds have been investigated for their ability to inhibit specific enzymes, such as mushroom tyrosinase, which is crucial in melanin synthesis.

Research Findings:
A derivative of thiazolidin was found to be a non-competitive inhibitor of mushroom tyrosinase with an IC50 value of 3.17 µM, significantly lower than that of the standard inhibitor kojic acid (15.91 µM). This suggests that the compound could be developed as a potent skin-whitening agent .

The anticancer activity of thiazolidin derivatives is believed to involve apoptosis induction through both extrinsic and intrinsic pathways. For example, studies indicated that treatment with these compounds led to significant apoptosis in HeLa cells, contributing to their cytotoxic effects .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves:

  • Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetyl chloride or α-halo ketones to construct the thiazolidinone core.
  • Step 3 : Coupling with 2-hydroxybenzamide via nucleophilic substitution or amidation. Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (60–80°C for cyclization), and catalysts (e.g., acetic acid) .

Q. Which analytical techniques are essential for structural validation?

  • NMR Spectroscopy : Confirms Z/E isomerism of the benzylidene group and substitution patterns.
  • IR Spectroscopy : Identifies thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 432.8).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC ~32 µg/mL).
  • Anticancer : IC₅₀ values of 10–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Anti-inflammatory : Inhibition of COX-2 (40–60% at 50 µM) in vitro .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Cyclization : DFT calculations predict a nucleophilic attack by the thiosemicarbazone sulfur on the α-carbon of chloroacetyl chloride, followed by ring closure.
  • Benzylidene Formation : Kinetic studies suggest base-catalyzed elimination (e.g., Knoevenagel condensation) with a transition state stabilized by resonance .

Q. What strategies optimize synthesis for scalability and reproducibility?

Parameter Optimal Range Impact
SolventAnhydrous DMFEnhances reaction rate and purity
Temperature70°C (±2°C)Minimizes side reactions
Catalyst Loading10 mol% triethylamineAccelerates cyclization
Data from iterative Design of Experiments (DoE) is critical for robustness .

Q. How do substituent variations affect structure-activity relationships (SAR)?

Substituent Position Biological Impact
2-Chloro (R₁)Benzylidene↑ Anticancer activity (Cl enhances electrophilicity)
2-Hydroxy (R₂)Benzamide↑ Solubility and COX-2 inhibition
Thioxo (S) vs. Oxo (O)ThiazolidineThioxo improves enzyme binding affinity
SAR studies highlight the necessity of the 2-chloro and 2-hydroxy groups for dual activity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Source 1 : Reports high anticancer activity (IC₅₀ < 10 µM) but low solubility.
  • Source 2 : Finds moderate activity (IC₅₀ ~25 µM) with improved formulation. Resolution : Use standardized assays (e.g., MTT vs. ATP-based viability) and control for solvent effects (DMSO vs. PEG-400). Validate via orthogonal methods (e.g., apoptosis assays) .

Q. What molecular interactions drive its enzyme inhibition?

  • Molecular Docking : The thioxo group forms hydrogen bonds with Tyr-341 in COX-2.
  • MD Simulations : Hydrophobic interactions between the 2-chlorobenzylidene group and EGFR kinase domain stabilize binding (ΔG = −9.2 kcal/mol). Experimental validation via mutagenesis (e.g., EGFR T790M mutant) is recommended .

Q. What are the stability profiles under varying storage conditions?

Condition Degradation Pathway Mitigation
High humidity (>60%)Hydrolysis of thiazolidinone ringStore with desiccants (silica gel)
Light exposurePhotooxidation of benzylideneUse amber vials, low-temperature
Stability studies recommend −20°C storage in inert atmospheres .

Q. How does this compound compare to structural analogs in terms of efficacy?

Analog (Example)Modification Activity vs. Target Compound
4-Chloro derivativeR₁ = 4-Cl↓ Anticancer (IC₅₀ ~35 µM)
Methoxy-substituted benzamideR₂ = OCH₃Comparable COX-2 inhibition
Thiazolidinedione core (no thioxo)C=O instead of C=SLoss of kinase inhibition
The 2-chloro and thioxo groups are critical for dual activity .

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